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molecular formula C9H18O B165733 5-Nonanone CAS No. 502-56-7

5-Nonanone

Cat. No. B165733
M. Wt: 142.24 g/mol
InChI Key: WSGCRAOTEDLMFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08394995B2

Procedure details

7.86 mg (0.03 mmol) of 2-iodo-5-methylbenzoic acid prepared by Preparation Example 3, 1.48 g (2.4 mmol) of Oxone (registered trademark) and 433 mg (3 mmol) of 5-nonanol were added to 3.75 ml of ethyl acetate, and the mixture was heated at 70° C. while being stirred for 12 hours. After being heated, the mixture was cooled to room temperature, and the insoluble substance was removed by means of filtering. Water was added to the filtrate, extraction was carried out using diethyl ether. The organic phase was dried by using sodium sulfate, and then 5-nonanone was obtained by the means of vacuum-concentration. The yield of the obtained 5-nonanone was determined and the result is shown in Table 1.
Quantity
7.86 mg
Type
reactant
Reaction Step One
Name
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
433 mg
Type
reactant
Reaction Step One
Quantity
3.75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
IC1C=CC(C)=CC=1C(O)=O.OOS([O-])=O.[K+].[CH3:18][CH2:19][CH2:20][CH2:21][CH:22]([OH:27])[CH2:23][CH2:24][CH2:25][CH3:26]>C(OCC)(=O)C>[CH3:18][CH2:19][CH2:20][CH2:21][C:22](=[O:27])[CH2:23][CH2:24][CH2:25][CH3:26] |f:1.2|

Inputs

Step One
Name
Quantity
7.86 mg
Type
reactant
Smiles
IC1=C(C(=O)O)C=C(C=C1)C
Name
Quantity
1.48 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
433 mg
Type
reactant
Smiles
CCCCC(CCCC)O
Step Two
Name
Quantity
3.75 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
while being stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After being heated
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the insoluble substance was removed by means
FILTRATION
Type
FILTRATION
Details
of filtering
ADDITION
Type
ADDITION
Details
Water was added to the filtrate, extraction
CUSTOM
Type
CUSTOM
Details
The organic phase was dried

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CCCCC(CCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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